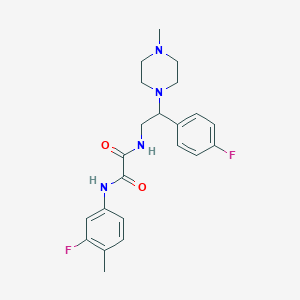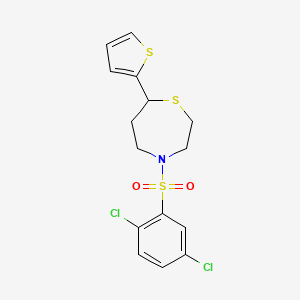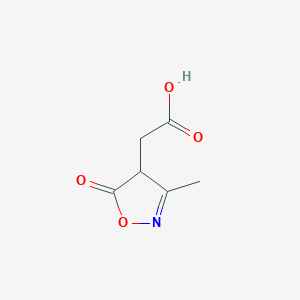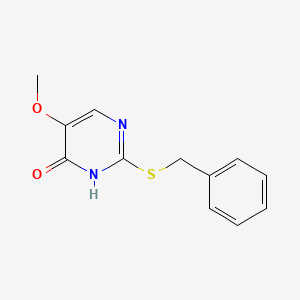![molecular formula C18H22ClN3O3S B2407069 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide CAS No. 899758-57-7](/img/structure/B2407069.png)
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chloroacetamide Derivatives in Green Algae Research
The study of chloroacetamide derivatives, such as those structurally related to 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide, has been conducted in the context of their impact on fatty acid synthesis in green algae, specifically Scenedesmus acutus. Chloroacetamides like alachlor and metazachlor are known for their herbicidal properties, affecting annual grasses and broad-leaved weeds across various crops. This research underlines the biochemical mechanisms of chloroacetamides and their potential effects on non-target organisms in aquatic environments (Weisshaar & Böger, 1989).
Computational and Pharmacological Evaluation of Derivatives
A comprehensive study evaluated the computational and pharmacological potentials of heterocyclic derivatives, including those similar in structure to our compound of interest. The research encompassed toxicity assessments, tumor inhibition, and evaluations of analgesic and anti-inflammatory actions. This work highlights the diverse therapeutic potential of such compounds, with specific derivatives demonstrating moderate inhibitory effects across various assays (Faheem, 2018).
Herbicide Metabolism and Environmental Impact
The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been scrutinized, offering insights into the environmental and health implications of such compounds. This research sheds light on the metabolic pathways of chloroacetamides and their potential carcinogenicity, underscoring the importance of understanding these mechanisms for assessing environmental risks and human exposure (Coleman et al., 2000).
Novel Coordination Complexes and Antioxidant Activity
Investigations into pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies explore the role of hydrogen bonding in the self-assembly processes and evaluate the antioxidant activities of these complexes. Such research underscores the potential of these compounds in developing new materials with significant antioxidant properties (Chkirate et al., 2019).
Synthesis and Biological Screening
Further research into the synthesis and biological screening of novel derivatives, including those similar to this compound, has been conducted. These studies aim to evaluate the antimicrobial potential of such compounds, highlighting their relevance in developing new therapeutic agents with effective antimicrobial properties (Rehman et al., 2013).
特性
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-12(2)6-7-20-16(23)11-26-17-18(24)22(9-8-21-17)13-4-5-15(25-3)14(19)10-13/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQFNVFVGXMGNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC=CN(C1=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)





![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)

